molecular formula C4H4NNaO6S B12949234 Sodium 2,5-dioxopyrrolidin-1-yl sulfate

Sodium 2,5-dioxopyrrolidin-1-yl sulfate

Katalognummer: B12949234
Molekulargewicht: 217.13 g/mol
InChI-Schlüssel: FTYCEDZDHMGYJX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2,5-dioxopyrrolidin-1-yl sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a sulfate group, making it a versatile reagent in synthetic chemistry and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dioxopyrrolidin-1-yl sulfate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with sodium sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through crystallization or recrystallization techniques .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2,5-dioxopyrrolidin-1-yl sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Sodium 2,5-dioxopyrrolidin-1-yl sulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 2,5-dioxopyrrolidin-1-yl sulfate involves its interaction with specific molecular targets. In biochemical applications, the compound acts as a crosslinking agent, forming covalent bonds with amino groups in proteins. This crosslinking ability is crucial for studying protein structures and interactions. In medicinal chemistry, its derivatives interact with voltage-gated sodium channels and calcium channels, which are essential for their anticonvulsant and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Sodium 2,5-dioxopyrrolidin-1-yl sulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound in both research and industrial settings.

Eigenschaften

Molekularformel

C4H4NNaO6S

Molekulargewicht

217.13 g/mol

IUPAC-Name

sodium;(2,5-dioxopyrrolidin-1-yl) sulfate

InChI

InChI=1S/C4H5NO6S.Na/c6-3-1-2-4(7)5(3)11-12(8,9)10;/h1-2H2,(H,8,9,10);/q;+1/p-1

InChI-Schlüssel

FTYCEDZDHMGYJX-UHFFFAOYSA-M

Kanonische SMILES

C1CC(=O)N(C1=O)OS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.